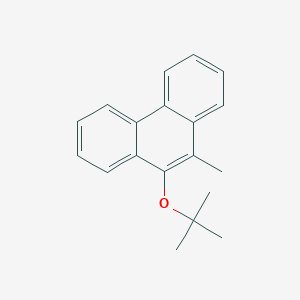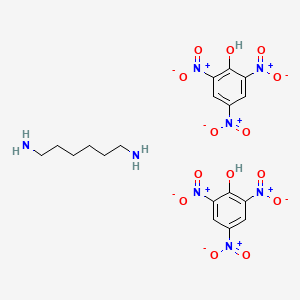
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- is a heterocyclic organic compound that belongs to the class of hydantoins. Hydantoins are known for their diverse biological activities and are widely studied for their pharmacological properties. This particular compound features a thiazole ring substituted with a p-chlorophenyl group, making it a unique and interesting molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- typically involves the reaction of isatin derivatives with 2-phenylglycine and arylidene-imidazolidine-2,4-diones (hydantoins) through a regioselective three-component reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential therapeutic applications in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The molecular targets include bacterial cell wall synthesis enzymes and inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their biological activities, including anti-inflammatory and antiviral properties.
Thiazolidinedione derivatives: Widely studied for their pharmacological properties, particularly in treating diabetes.
Benzimidazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- stands out due to its unique combination of a hydantoin core with a thiazole ring substituted with a p-chlorophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
| 78140-09-7 | |
Formule moléculaire |
C12H8ClN3O2S |
Poids moléculaire |
293.73 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O2S/c13-8-3-1-7(2-4-8)9-6-19-12(14-9)16-5-10(17)15-11(16)18/h1-4,6H,5H2,(H,15,17,18) |
Clé InChI |
FMZPDJQVMCMLMT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)


